Zinc o-acetylsalicylate

Myocardial ischemia Cardioprotection Left-ventricular function

Zinc o-acetylsalicylate, systematically named bis(acetylsalicylato)zinc(II) or Zn(ASA)₂, is a 2:1 coordination complex in which two acetylsalicylate anions chelate a central Zn²⁺ ion. Unlike a simple physical mixture of aspirin and a zinc salt, this single-molecule prodrug delivers both pharmacophores simultaneously upon dissolution, a feature that fundamentally alters its pharmacodynamic and pharmacokinetic profile relative to uncomplexed acetylsalicylic acid (ASA).

Molecular Formula C18H14O8Zn
Molecular Weight 423.7 g/mol
CAS No. 125283-41-2
Cat. No. B13758251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc o-acetylsalicylate
CAS125283-41-2
Molecular FormulaC18H14O8Zn
Molecular Weight423.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Zn+2]
InChIInChI=1S/2C9H8O4.Zn/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2
InChIKeyQERFJLRDDKQIKF-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinc O-Acetylsalicylate (CAS 125283-41-2): A Coordination Prodrug of Aspirin with Documented Pharmacological Advantages


Zinc o-acetylsalicylate, systematically named bis(acetylsalicylato)zinc(II) or Zn(ASA)₂, is a 2:1 coordination complex in which two acetylsalicylate anions chelate a central Zn²⁺ ion [1]. Unlike a simple physical mixture of aspirin and a zinc salt, this single-molecule prodrug delivers both pharmacophores simultaneously upon dissolution, a feature that fundamentally alters its pharmacodynamic and pharmacokinetic profile relative to uncomplexed acetylsalicylic acid (ASA) [2]. The intact complex has been isolated as the dihydrate (C₁₈H₁₄O₈Zn·2H₂O, MW 460) and characterized by X-ray powder diffraction as belonging to the monoclinic crystal system [3].

Why Generic Substitution Fails: Physicochemical and Pharmacological Distinctions of Zinc O-Acetylsalicylate That Preclude Interchangeability with Uncomplexed Aspirin


Procurement or formulation decisions that treat zinc o-acetylsalicylate as interchangeable with aspirin (ASA) or simple Zn²⁺/ASA admixtures overlook critical differences that affect safety and efficacy. The intact Zn(ASA)₂ complex exhibits a distinct thermal decomposition pathway—melting at 134–136 °C with a mesophase transition near 80 °C that is absent in ASA (mp ~135 °C with decomposition) [1]—which directly impacts solid-dosage manufacturing. Pharmacokinetically, rectal administration of the zinc complex achieves 94.0% absolute bioavailability versus 83.6% for uncomplexed aspirin [2]. Pharmacodynamically, Zn(ASA)₂ concurrently upregulates antioxidant enzymes (superoxide dismutase‑1, glutathione peroxidase‑4) and the anti-inflammatory cytokine TGF‑β1, a pleiotropic effect not observed with ASA alone [3]. These compounding differences make generic one-to-one substitution scientifically unsound without reformulation and revalidation.

Quantitative Head-to-Head Evidence for Zinc O-Acetylsalicylate Differentiation Versus Aspirin and Aspirin Lysinate


Cardioprotective Efficacy: Zn(ASA)₂ Restores Left-Ventricular Contractility and ECG Parameters in an In Vivo Myocardial Ischemia Model While ASA Does Not

In a rat model of isoproterenol-induced myocardial infarction, oral pretreatment with Zn(ASA)₂ (100 mg/kg) for five days normalized the left-ventricular contractility index (Emax) from 2.6 ± 0.7 to 4.6 ± 0.5 mmHg/µL (P < 0.05) and reduced the elevated ST‑segment from 0.21 ± 0.03 to 0.09 ± 0.02 mV (P < 0.05). In contrast, equimolar-range ASA (75 mg/kg) produced no statistically significant improvement in any of these parameters [1]. This is a direct head-to-head comparison within the same study, providing high-confidence differentiation.

Myocardial ischemia Cardioprotection Left-ventricular function Preconditioning

Gastric Ulcerogenicity: Zn(ASA)₂ Demonstrates Reduced Ulcerogenic Liability Relative to ASA at Therapeutic Doses

The zinc complex of acetylsalicylic acid has been explicitly documented to possess lower ulcerogenic activity than uncomplexed ASA [1]. In a comprehensive pre-formulation study, the zinc-aspirin complex was identified as the least ulcerogenic among tested salicylate forms, conferring a superior therapeutic index [2]. Although the original ulcer index scores are not fully accessible in the open literature, the consistent cross-study conclusion from independent research groups constitutes robust class-level inference for ulcerogenicity differentiation.

Gastrointestinal safety Ulcerogenicity Therapeutic index NSAID-sparing

Pharmacokinetic Bioavailability: Zinc-Aspirin Complex Achieves 94.0% Absolute Bioavailability Following Rectal Administration Versus 83.6% for Uncomplexed Aspirin

In a direct three-arm pharmacokinetic study, the absolute bioavailability following rectal administration was 94.0% for zinc-aspirin complex, 88.9% for aspirin lysinate, and 83.6% for uncomplexed aspirin, with the difference between zinc-aspirin and aspirin reaching statistical significance (P < 0.05) [1]. The peak plasma concentration (Cₘₐₓ) was 54.5 µg/mL for zinc-aspirin versus 48.1 µg/mL for aspirin, and the area under the curve (AUC) was 148.9 versus 132.5 µg·h/mL [1]. These pharmacokinetic advantages were observed in parallel with superior anti-inflammatory and analgesic efficacy in the same study.

Bioavailability Pharmacokinetics Rectal drug delivery Formulation development

Antioxidant Enzyme and Anti-Inflammatory Cytokine Induction: Zn(ASA)₂ Upregulates SOD1, GPx4, and TGF-β1 mRNA Expression in Ischemic Myocardium

In the rat myocardial ischemia model, Zn(ASA)₂ treatment significantly increased myocardial mRNA expression of superoxide dismutase‑1 (SOD1) by +73 ± 15%, glutathione peroxidase‑4 (GPx4) by +44 ± 12%, and transforming growth factor‑β1 (TGF‑β1) by +102 ± 22% relative to untreated ischemic controls [1]. ASA treatment at 75 mg/kg did not significantly alter the expression of any of these genes. The induction of the anti-inflammatory and pro-resolving cytokine TGF‑β1 by more than two-fold is a unique pharmacological signature of the zinc-coordinated complex that is not replicated by ASA alone [1].

Oxidative stress Antioxidant enzymes TGF-β1 Gene expression Myocardial protection

Anti-Diabetic and Metabolic Syndrome Efficacy: Zn(ASA)₂ Reduces Blood Glucose and Prevents Diabetic Cardiomyopathy in Type-2 Diabetic Rat Models

In Zucker diabetic fatty (ZDF) rats, a model of type-2 diabetes with cardiomyopathy, 24-day oral treatment with Zn(ASA)₂ significantly reduced plasma glucose from 49.4 ± 2.8 to 39.0 ± 3.6 mM (P < 0.05) and normalized left-ventricular diastolic stiffness (end-diastolic pressure-volume relationship: 0.064 ± 0.008 vs. 0.084 ± 0.014 mmHg/µL; P < 0.05) [1]. Corrected QT interval was restored from 83 ± 4 to 63 ± 3 ms (P < 0.05). In spontaneously diabetic KK-Aʸ mice, Zn(ASA)₂ additionally normalized serum adiponectin levels and blood pressure, effects attributable to the intact zinc-salicylate coordination complex rather than either component alone [2]. Uncomplexed ASA at comparable doses does not produce this breadth of metabolic improvement.

Type-2 diabetes Diabetic cardiomyopathy Metabolic syndrome Glucose-lowering Adiponectin

Thermal Stability and Processing Characteristics: Zn(ASA)₂·2H₂O Exhibits a Defined Mesophase Transition at ~80 °C and Melting at 134–136 °C, Distinct from Uncomplexed ASA

Thermogravimetric and optical studies of the dihydrate complex [Zn(acsa)₂(H₂O)₂] reveal a multi-stage thermal decomposition pathway: dehydration in the range of 84–135 °C, a solid-to-solid mesophase transition occurring near 80 °C prior to melting, and a sharp melting point of 134–136 °C to a brick-brown isotropic liquid [1]. This behavior contrasts with uncomplexed acetylsalicylic acid, which melts at ~135 °C with concomitant decomposition and does not exhibit a mesophase. The three main weight-loss stages (8.0%, 50.0%, and 14.0% at ~200, 250, and 400 °C, corresponding to CO₂, xanthone, and acetic acid elimination) provide a quantitative thermal fingerprint useful for quality control and processing window definition [1].

Thermal analysis Solid-state characterization Polymorphism Preformulation Manufacturing

High-Impact Research and Industrial Application Scenarios for Zinc O-Acetylsalicylate Based on Quantitative Differentiation Evidence


Preclinical Myocardial Ischemia-Reperfusion Injury Studies Requiring Combined COX Inhibition and Antioxidant Enzyme Induction

Zn(ASA)₂ is the preferred test article when experimental protocols demand simultaneous cyclooxygenase inhibition and transcriptional upregulation of endogenous antioxidant defenses (SOD1, GPx4) plus the anti-inflammatory cytokine TGF-β1 in a single chemical entity. Unlike ASA, which provides only COX inhibition without antioxidant gene induction, Zn(ASA)₂ delivers both pharmacological actions at oral doses of 100 mg/kg, as demonstrated by the normalization of left-ventricular contractility (Emax 4.6 vs. 2.6 mmHg/µL) and ST‑segment elevation (0.09 vs. 0.21 mV) in the rat isoproterenol model [1]. This eliminates the need for co-administration of separate antioxidant agents and simplifies study design in cardioprotection research.

Type-2 Diabetes and Diabetic Cardiomyopathy Research Programs Targeting Multi-Factorial Metabolic Correction

For studies investigating the interplay between hyperglycemia, insulin resistance, and cardiac dysfunction in type-2 diabetes, Zn(ASA)₂ offers a scientifically justified alternative to ASA plus metformin or insulin-sensitizer combination regimens. In the ZDF rat model, Zn(ASA)₂ monotherapy reduced plasma glucose by ~21% (from ~49 to ~39 mM), normalized diastolic stiffness (EDPVR 0.064 vs. 0.084 mmHg/µL), and corrected QT interval prolongation (63 vs. 83 ms) [2]. In KK-Aʸ mice, it additionally normalized serum adiponectin and blood pressure [3]. The compound's ability to address glycemic control, cardiac remodeling, and adipokine dysregulation simultaneously makes it uniquely suited for metabolic syndrome pharmacology research.

Rectal and Modified-Release Formulation Development Leveraging Superior Bioavailability of the Zinc-Coordinated Complex

Formulation scientists developing suppository, enteric-coated, or sustained-release salicylate products should select zinc o-acetylsalicylate over uncomplexed aspirin when the target product profile requires maximized systemic exposure from a given dose. The documented absolute bioavailability of 94.0% for the zinc complex (vs. 83.6% for aspirin) and 12–13% higher AUC following rectal administration [4] can translate into lower dosage-unit strengths, reduced excipient burden, or improved therapeutic margins. These pharmacokinetic advantages are accompanied by the reduced ulcerogenic liability of the complex, addressing two of the most common limitations of rectal and oral aspirin formulations.

Solid-State Characterization and Preformulation Studies Involving Salicylate Metal Complexes

Research groups investigating the solid-state properties, polymorphism, and thermal stability of pharmaceutical metal complexes will find zinc o-acetylsalicylate dihydrate a well-characterized reference compound with defined crystal lattice parameters (monoclinic system: a = 1.1449 nm, b = 1.4048 nm, c = 0.9247 nm, β = 94.46°) [5] and a fully elucidated three-stage thermal decomposition profile [6]. The compound's unique mesophase transition at ~80 °C provides a distinctive thermal marker for identity testing and purity assessment in quality control protocols, and its reproducible synthesis conditions (pH 6, 80 °C, 30 min, 82.5% yield) facilitate scalable laboratory production for method development [5].

Quote Request

Request a Quote for Zinc o-acetylsalicylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.